molecular formula C17H21N3O6S B11313680 Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate CAS No. 1019150-57-2

Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate

Cat. No.: B11313680
CAS No.: 1019150-57-2
M. Wt: 395.4 g/mol
InChI Key: XWGWHPLFUNAWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isothiazolidinyl group, a benzoyl group, and a piperazinecarboxylate group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isothiazolidinyl group: This step involves the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions to form the isothiazolidinyl ring.

    Attachment of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where a benzoyl chloride reacts with the isothiazolidinyl intermediate in the presence of a Lewis acid catalyst.

    Formation of the piperazinecarboxylate group: The final step involves the reaction of the intermediate with ethyl piperazinecarboxylate under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 4-[3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-1-piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoate: This compound has a similar structure but features a benzisothiazol group instead of an isothiazolidinyl group.

    Ethyl 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-3-oxobutanoate: This compound also contains a benzisothiazol group and is used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1019150-57-2

Molecular Formula

C17H21N3O6S

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-[3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H21N3O6S/c1-2-26-17(23)19-9-7-18(8-10-19)16(22)13-4-3-5-14(12-13)20-15(21)6-11-27(20,24)25/h3-5,12H,2,6-11H2,1H3

InChI Key

XWGWHPLFUNAWMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.